Dimesna

描述

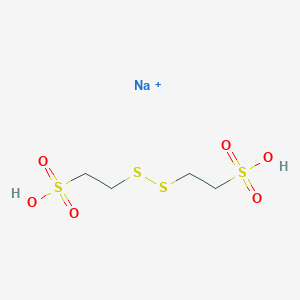

Structure

2D Structure

属性

IUPAC Name |

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYGMURBTJPBPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

45127-11-5 (Parent) | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066024 | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-51-8 | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimesna | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMESNA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线和反应条件

DIMESNA 的合成涉及将 2-巯基乙烷磺酸钠 (MESNA) 氧化形成二硫化物同二聚体 . 该过程可以通过多种方法实现,包括使用过氧化氢或碘等氧化剂进行化学氧化。 反应条件通常涉及水溶液,控制 pH 值和温度以确保 MESNA 完全转化为 this compound .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器并精确控制反应条件,以确保最终产品的高产率和纯度。 生产过程还包括结晶和过滤等纯化步骤以去除任何杂质 .

化学反应分析

反应类型

DIMESNA 会经历几种类型的化学反应,包括:

还原: This compound 可以还原回 MESNA,这对其化学保护特性至关重要.

硫醇-二硫化物交换: This compound 可以与硫醇阴离子发生硫醇-二硫化物交换反应,形成混合二硫化物.

常用试剂和条件

形成的主要产物

还原: 形成的主要产物是 MESNA,它保留了其保护作用所需的游离硫醇基团.

硫醇-二硫化物交换: 产物包括混合二硫化物和游离硫醇,它们在细胞氧化还原调节中起作用.

科学研究应用

Uroprotection in Chemotherapy

Dimesna is primarily used to prevent hemorrhagic cystitis in patients receiving ifosfamide and cyclophosphamide. The following table summarizes its clinical applications:

| Application | Details |

|---|---|

| Indication | Prophylaxis against ifosfamide-induced hemorrhagic cystitis |

| Dosage | Typically administered as a 130 mg/kg intravenous infusion |

| Mechanism | Detoxifies acrolein in the bladder |

| Clinical Studies | Demonstrated efficacy in reducing incidence rates of cystitis |

Off-Label Uses

Beyond its primary indication, this compound has been explored for various off-label applications:

- Cholesteatoma Management : Used in chemically-assisted dissection of recurrent cholesteatoma.

- Post-Transplantation Care : Reduces BK viruria incidence following cyclophosphamide treatment.

- Pain Management : Administered via epidural injection for chronic pain conditions related to failed back surgery syndrome .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. A study examining the pharmacokinetics of mesna and this compound reported the following key findings:

- Half-Life : The elimination half-life for mesna is approximately 0.36 hours, while this compound has a longer half-life of about 1.17 hours .

- Urinary Excretion : Patients receiving this compound excreted less than 50% of the amount compared to those without complications from hemorrhagic cystitis .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

-

Case Study on Hemorrhagic Cystitis Prevention :

- A cohort study involving patients undergoing high-dose chemotherapy demonstrated that those treated with this compound had a significantly lower incidence of hemorrhagic cystitis compared to control groups not receiving uroprotection.

-

This compound in Pediatric Patients :

- In pediatric oncology, this compound was successfully employed to manage chemotherapy-induced bladder toxicity, showcasing its safety and efficacy in younger populations.

作用机制

DIMESNA 通过多种机制发挥作用:

相似化合物的比较

Pharmacokinetics and Metabolism :

- Dimesna is rapidly formed in plasma after mesna administration via metal-dependent oxidation .

- Renal handling: this compound undergoes glomerular filtration, followed by tubular reabsorption and reduction to mesna via glutathione reductase and thiol transferase. This process consumes reduced glutathione (GSH) in renal epithelial cells .

- Plasma half-life: 1.29 hours (this compound) vs. shorter half-life for mesna .

- Urinary excretion: 48.2% of this compound is excreted within 20 hours, with renal clearance of 0.157 L/hr·kg .

Structural and Functional Analogues

Mesna

- Relationship : Mesna is the reduced, active form of this compound.

- Pharmacokinetics :

- Clinical Use : Directly neutralizes urotoxic metabolites, while this compound serves as a reservoir for sustained mesna release .

Pyritinol

- Structure : Disulfide-containing analogue of vitamin B4.

- Mechanism : Covalent activator of SARS-CoV-2 papain-like protease (PLpro) via disulfide exchange at Cysteine 270.

- Comparison with this compound: Parameter this compound Pyritinol EC50 (Activation) 1046 µM 18 µM Emax (Activation) 300% 226.5% Noncovalent Interactions Minimal Significant Clinical Use Uroprotection Cognitive disorders Pyritinol exhibits higher potency (lower EC50) due to stronger noncovalent interactions with PLpro .

Oxidized Glutathione (GSSG)

- Structure : Disulfide form of glutathione.

- Mechanism : Activates SARS-CoV-2 PLpro similarly to this compound, with comparable kinetic parameters (kinact and Ka) .

- Comparison: Both this compound and GSSG upregulate protease activity via covalent modification of C270.

Redox System Analogues

Glutathione (GSH/GSSG)

- Role: Endogenous redox buffer. GSH reduction is NADPH-dependent, while this compound reduction consumes GSH in renal cells .

- Efficiency :

Pharmacokinetic and Clinical Comparisons

- Renal Metabolism: this compound’s tubular reabsorption and conversion to mesna are unique among disulfide drugs, enabling targeted uroprotection . Pyritinol and GSSG lack this renal-specific activation, limiting their therapeutic use to non-renal targets .

生物活性

Dimesna (BNP-7787) is a synthetic derivative of dithio-ethane sulfonate, primarily known for its uroprotective properties . It is utilized in clinical settings to mitigate the urotoxicity associated with certain chemotherapeutic agents, particularly cyclophosphamide. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various clinical applications, and relevant research findings.

- Chemical Formula : C₄H₈Na₂O₆S₄

- Molecular Weight : 326.34 g/mol

- CAS Number : 16208-51-8

- SMILES Notation : [O-]S(=O)(=O)CCSSCCS(=O)(=O)[O-].[Na+].[Na+]

This compound functions primarily by acting as a scavenger of toxic metabolites , particularly acrolein, which is a byproduct of cyclophosphamide metabolism. By neutralizing these harmful compounds, this compound helps to protect the urothelium from damage, thereby reducing the incidence of hemorrhagic cystitis and other related complications.

Uroprotection in Chemotherapy

This compound is most prominently used as a uroprotective agent in patients receiving cyclophosphamide. Research indicates that this compound significantly reduces the risk of urotoxicity associated with this chemotherapy drug.

- A study demonstrated that this compound effectively decreased the mutagenicity of cyclophosphamide metabolites in vivo, suggesting a protective effect against genotoxicity .

Surgical Applications

This compound has also been evaluated in surgical contexts, particularly in otology. It has been shown to enhance surgical outcomes in cholesteatoma surgeries by reducing residual disease rates.

- In a retrospective study involving 141 patients undergoing cholesteatoma surgery, those who received intraoperative this compound had significantly lower rates of residual cholesteatoma compared to those who did not receive it (p < 0.05) .

Pharmacokinetics

A pharmacokinetic study examined both Mesna and this compound in patients undergoing bone marrow transplantation. It was found that this compound has distinct pharmacokinetic properties compared to its parent compound, Mesna, influencing its therapeutic application .

Case Studies

-

Cholesteatoma Surgery :

- In a cohort of children undergoing mastoidectomy for chronic cholesteatomatous otitis media, the use of this compound was associated with significantly lower recurrence rates of cholesteatoma (p < 0.0001). However, there was a noted increase in complications such as meatoplasty stenosis within the this compound group (p = 0.049) which warrants further investigation .

- Genotoxicity Reduction :

Summary Table of Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。